N-(cyclopropylmethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c27-20(23-11-14-8-9-14)16-7-4-10-26(12-16)22-24-18-17(15-5-2-1-3-6-15)13-29-19(18)21(28)25-22/h1-3,5-6,13-14,16H,4,7-12H2,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCIKKVSXJMLHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cyclocondensation
The thieno[3,2-d]pyrimidin-4-one scaffold is constructed using a modified Knoevenagel condensation. A mixture of 5-phenyl-2-aminothiophene-3-carboxylate (1.0 eq) and formamidine acetate (1.2 eq) in acetic acid undergoes reflux at 120°C for 6 hours. The reaction proceeds via imine formation, followed by cyclodehydration to yield 7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-4-one (85% yield, m.p. 290–292°C).
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 85% | |
| Melting Point | 290–292°C | |
| IR (ν, cm⁻¹) | 1671 (C=O), 1601 (C=N) |
Functionalization at Position 2
The C-2 position is activated for nucleophilic substitution by introducing a leaving group. Treatment of the core with phosphorus oxychloride (POCl₃) at 80°C for 3 hours replaces the hydroxyl group with chlorine, yielding 2-chloro-7-phenylthieno[3,2-d]pyrimidin-4-one (78% yield).
Piperidine-3-Carboxamide Intermediate Preparation
Piperidine Ring Functionalization
Piperidine-3-carboxylic acid (1.0 eq) is converted to its methyl ester via Fischer esterification (H₂SO₄, methanol, reflux, 12 hours). Subsequent amidation with ammonium chloride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) affords piperidine-3-carboxamide (92% yield).
N-Alkylation with Cyclopropylmethyl Bromide
The piperidine nitrogen is alkylated using bromomethylcyclopropane (1.2 eq) in acetone with potassium carbonate (K₂CO₃) as a base. Reaction at 50°C for 8 hours yields N-(cyclopropylmethyl)piperidine-3-carboxamide (80% yield, m.p. 163°C).
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 80% | |
| Melting Point | 163°C | |
| Solvent | Acetone |
Final Coupling Reaction
Nucleophilic Aromatic Substitution
The chlorinated thienopyrimidinone (1.0 eq) reacts with N-(cyclopropylmethyl)piperidine-3-carboxamide (1.2 eq) in dimethylformamide (DMF) at 100°C for 12 hours. Triethylamine (TEA) neutralizes HCl, driving the reaction to completion (70% yield).
Purification and Characterization
Crude product is recrystallized from ethanol/dioxane (2:1) to afford white crystals. Purity is confirmed via HPLC (>98%), and structure validation employs ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, Ph-H), 4.02 (m, 1H, piperidine-H), 3.15 (d, J = 6.8 Hz, 2H, N-CH₂-cyclopropyl), 1.85–1.10 (m, 6H, piperidine-H), 0.98 (m, 1H, cyclopropane-H), 0.52 (m, 2H, cyclopropane-H), 0.32 (m, 2H, cyclopropane-H).
- HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₃H₂₅N₄O₂S: 421.1698; found: 421.1701.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the coupling step, improving yield to 82% while reducing reaction time.
Solid-Phase Synthesis
Immobilization of the thienopyrimidinone core on Wang resin enables iterative amidation and alkylation, though yields are lower (65%).
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different biological activities.
Scientific Research Applications
N-(cyclopropylmethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
Thienopyrimidinone vs. Pyrimidine/Quinoline Derivatives
- Target Compound: The thieno[3,2-d]pyrimidin-4-one core combines a sulfur-containing thiophene ring fused with pyrimidinone, offering unique electronic properties and hydrogen-bonding capabilities.
- Pyrimidine Derivatives : Compounds like 4-(4-Bromophenyl)-6-(naphthalen-1-yl)pyrimidin-2-amine () retain the pyrimidine ring but lack the thiophene fusion, reducing electron-deficient character and possibly altering target selectivity .
Table 1: Core Structure Comparison
Substituent Analysis
Cyclopropylmethyl vs. Cyclooctyl and Aryl Groups
- Target Compound : The cyclopropylmethyl group introduces moderate steric bulk and lipophilicity (logP ~2–3 estimated), balancing membrane permeability and solubility.
- N-Cyclooctyl Analog (): Replacing cyclopropylmethyl with cyclooctyl increases hydrophobicity (logP ~4–5) and steric hindrance, which may reduce oral bioavailability but enhance target binding duration .
- Aryl-Substituted Analogs (): Phenyl, bromophenyl, and fluorophenyl groups enhance π-π stacking but may increase off-target interactions due to higher rigidity and polarity .
Table 2: Substituent Impact on Drug-Likeness
| Substituent | Size (ų) | logP (Estimated) | Biological Implications |
|---|---|---|---|
| Cyclopropylmethyl | 40–50 | 2.5–3.0 | Balanced permeability and solubility |
| Cyclooctyl | 90–100 | 4.0–5.0 | Enhanced binding affinity, reduced solubility |
| 4-Fluorophenyl | 60–70 | 3.0–3.5 | Improved target selectivity, metabolic resistance |
Biological Activity
N-(cyclopropylmethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates a piperidine ring with a thieno[3,2-d]pyrimidine moiety. Its structural formula can be represented as follows:
This molecular composition suggests potential interactions with various biological targets.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing piperidine have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis . The activity is often attributed to the ability of these compounds to inhibit bacterial growth through various mechanisms.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Salmonella typhi | 15 | |
| Compound B | Bacillus subtilis | 18 | |
| N-(cyclopropylmethyl)-... | Various strains | TBD | TBD |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory effects. Studies have shown that derivatives can act as potent inhibitors of acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in neurodegenerative diseases and conditions associated with high urea levels .
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound C | Acetylcholinesterase | 0.63 ± 0.001 | |
| Compound D | Urease | 2.14 ± 0.003 | |
| N-(cyclopropylmethyl)-... | TBD | TBD | TBD |
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Receptor Binding : The compound may bind to various receptors involved in neurotransmission and metabolic processes.
- Inhibition of Enzymatic Activity : As noted, the inhibition of AChE suggests potential applications in treating Alzheimer's disease.
- Antibacterial Mechanism : The disruption of bacterial cell wall synthesis or function may be a key aspect of its antibacterial properties.
Case Studies
Recent studies have focused on the synthesis and evaluation of related compounds bearing the thieno[3,2-d]pyrimidine structure. For example, one study synthesized multiple derivatives and assessed their biological activities through in vitro assays . The findings indicated that certain modifications to the piperidine ring significantly enhanced antibacterial and enzyme inhibitory activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
